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ATPgammaS tetralithium salt -

ATPgammaS tetralithium salt

Catalog Number: EVT-13526418
CAS Number:
Molecular Formula: C10H12Li4N5O12P3S
Molecular Weight: 547.1 g/mol
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Product Introduction

Molecular Mechanisms of ATPγS Tetralithium Salt in Cellular Signaling

Role as a Non-Hydrolyzable ATP Analog in Purinergic Receptor Activation

Adenosine 5'-[γ-thio]triphosphate tetralithium salt (ATPγS) serves as a biostable ATP mimetic due to the sulfur atom substitution at the γ-phosphate position, rendering it resistant to hydrolysis by ectonucleotidases and ATPases [1] [4]. This property enables sustained activation of purinergic receptors (P2 receptors), which are pivotal in extracellular nucleotide sensing. In macrophages, ATPγS potentiates lipopolysaccharide (LPS)-induced interleukin-1β (IL-1β) release by activating the NLRP3 inflammasome pathway, a response abolished by P2X7 receptor antagonists [3]. Unlike ATP, ATPγS maintains receptor stimulation without rapid degradation, making it indispensable for studying prolonged purinergic signaling events. Its tetralithium salt formulation (chemical formula: C₁₀H₁₂Li₄N₅O₁₂P₃S; MW: 546.98 g/mol) enhances solubility in aqueous buffers (up to 50 mM in water), facilitating in vitro applications [1] [10].

Table 1: Key Properties of ATPγS Tetralithium Salt

PropertySpecification
Molecular Weight546.98 g/mol
Purity≥85% (HPLC)
Solubility50 mM in water
StabilityStore at -20°C; pH-sensitive (requires pH ≥7)
Biological FunctionNon-hydrolyzable P2 receptor agonist

Modulation of P2X and P2Y Receptor Subtypes: Agonistic vs. Antagonistic Effects

ATPγS exhibits differential efficacy across P2 receptor subtypes. It acts as a potent agonist for P2X7 receptors, inducing Ca²⁺ influx and subsequent NLRP3 inflammasome assembly in macrophages [3]. For P2Y receptors, ATPγS activates P2Y11 (EC₅₀ ≈ 3 µM) and P2Y2 subtypes, triggering downstream pathways like MAPK cascades in intestinal epithelial cells [4] [9]. However, ATPγS antagonizes P2Y4 receptors in human cells, highlighting subtype-specific functional divergence [9]. Pharmacological inhibition experiments reveal that P2X7 antagonists (A-438079, A-740003) block ATPγS-mediated IL-1β secretion but not IL-6 release, confirming receptor-specific signaling segregation [3]. Additionally, ATPγS enhances corneal epithelial cell galvanotaxis (directional migration in electric fields) by synergizing with P2X/P2Y receptors, an effect nullified by pannexin-1 channel inhibitors [6].

Table 2: Receptor-Specific Effects of ATPγS

Receptor SubtypeATPγS ActivityKey Functional Outcome
P2X7AgonistNLRP3 inflammasome activation, IL-1β secretion
P2Y11Agonist (High)cAMP elevation, cytokine modulation
P2Y2AgonistMAPK activation, epithelial ion transport
P2Y4AntagonistInhibition of UTP-mediated Ca²⁺ signaling

Thiophosphorylation Dynamics: Substrate Specificity for Kinases and Phosphatases

ATPγS serves as a thiophosphate donor for protein kinases, generating thiophosphorylated proteins resistant to phosphatase-mediated dephosphorylation. This property enables the study of transient phosphorylation events. For instance, ATPγS thiophosphorylates eukaryotic initiation factor 4A (eIF4A), modulating its RNA helicase activity [4]. Unlike ATP, thiophosphorylated adducts exhibit ~100-fold reduced hydrolysis rates by serine/threonine phosphatases, allowing isolation of phosphoproteomes [8] [9]. In kinase specificity studies, ATPγS is utilized by histidine kinases for semisynthetic epitope tagging, though it fails to reactivate run-down SK⁺ channels in renal cells—unlike hydrolyzable ATP—indicating context-dependent utility [7] [9]. Critically, ATPγS-driven thiophosphorylation requires magnesium cofactors (Mg-ATPγS) for optimal kinase recognition, as non-hydrolyzable analogs (e.g., AMP-PNP) lack this functionality [7].

ATPγS-Dependent Regulation of RNA Helicase Activity and Nucleotide Hydrolysis

ATPγS modulates nucleic acid remodeling enzymes by acting as a hydrolysis-resistant cofactor. It serves as a substrate for eIF4A, facilitating RNA unwinding through slowly hydrolyzed thiophosphate bonds, thereby stabilizing intermediate conformational states [2] [4]. Kinetic analyses show ATPγS hydrolysis by eIF4A occurs at <5% the rate of ATP, permitting detailed mechanistic studies of helicase processivity [4]. In DNA repair systems, ATPγS sustains RecA protein-DNA filament stability by reducing dissociation kinetics, crucial for homology-directed repair [1]. Furthermore, ATPγS inhibits multidrug-resistant HIV-1 reverse transcriptase primer unblocking, underscoring its role in perturbing nucleotide-dependent enzymatic fidelity [9].

Table 3: Enzymatic Interactions with ATPγS

EnzymeATPγS FunctionBiological Impact
eIF4ASubstrateRNA unwinding with reduced hydrolysis kinetics
RecA (E. coli)Cofactor stabilizerEnhanced DNA filament persistence
ROMK renal K⁺ channelsNon-activatorIneffective in preventing channel rundown
HIV-1 Reverse TranscriptaseInhibitorSuppression of primer unblocking activity

All compound names mentioned: Adenosine 5'-[γ-thio]triphosphate tetralithium salt, ATPγS, ATP-gamma-S, Ado-5'-PPP[S], ATP-γ-S tetralithium salt

Properties

Product Name

ATPgammaS tetralithium salt

IUPAC Name

tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate

Molecular Formula

C10H12Li4N5O12P3S

Molecular Weight

547.1 g/mol

InChI

InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4

InChI Key

DWQFDOIBOYDYKH-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N

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